4-(Bromomethyl)phenoxyacetic acid
Overview
Description
4-(Bromomethyl)phenoxyacetic acid is an organic compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . It is a white to pale cream solid that is primarily used in biochemical research . The compound is known for its applications in proteomics research and is classified as a dangerous good for transport .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that bromomethyl groups can be highly reactive, potentially forming covalent bonds with amino acid residues in proteins, thereby modifying their function .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
Its use in proteomics research suggests that it may have effects on protein function or expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)phenoxyacetic acid typically involves the bromination of phenoxyacetic acid. One common method is the bromination of phenoxyacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)phenoxyacetic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)phenoxyacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group directly attached to the benzene ring.
4-Bromomethyl-3-nitrobenzoic acid: Contains a nitro group in addition to the bromomethyl group.
4-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
Uniqueness
4-(Bromomethyl)phenoxyacetic acid is unique due to its combination of a bromomethyl group and a phenoxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, biochemical research, and industrial processes .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFFWUSSQYARLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426686 | |
Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126771-41-3 | |
Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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